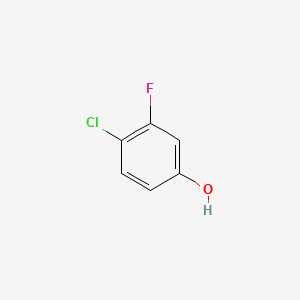

4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the formation of a thioketene intermediate that can react with various nucleophiles to produce esters or amides. For example, 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole undergoes ring opening to produce such intermediates, which can further undergo cyclization to yield N-substituted indole-2-thiols or benzo[b]thiophenes, depending on the nucleophile involved . Additionally, the synthesis of S-derivatives of 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione has been optimized, involving reactions such as hydrazinolysis and nucleophilic addition, followed by intramolecular cyclization .

Molecular Structure Analysis

The molecular and crystal structures of thiadiazole derivatives have been extensively studied. For instance, 5-Phenyl-2-(benzalhydrazonyl)-1,3,4-thiadiazoles form consistent dimers via N–H···N intermolecular hydrogen bonds . The electronic structure and spectral features of 4-methylthiadiazole-5-carboxylic acid have been analyzed using density functional theory, revealing insights into hydrogen bonding and solvent effects .

Chemical Reactions Analysis

Thiadiazole derivatives exhibit a variety of chemical behaviors. The reactivity of 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole, for example, demonstrates the potential for ring opening and subsequent reactions with nucleophiles . The formation of dimers through hydrogen bonding is a common feature in thiadiazole chemistry, as seen in the case of 5-Phenyl-2-(benzalhydrazonyl)-1,3,4-thiadiazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. Carboxylic acid derivatives containing the 1,3,4-thiadiazole ring exhibit liquid crystalline behaviors, with properties such as the Smectic C phase being dependent on the length of the alkoxy chain . The antimicrobial activities of 1,3,4-thiadiazole derivatives have been evaluated, showing significant activity against various microbial strains . Additionally, the molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids demonstrate the importance of hydrogen bonding and weak interactions in determining the solid-state properties .

Applications De Recherche Scientifique

Antimicrobial Activity

- Application Summary : This compound has been utilized in the synthesis of derivatives with potential antimicrobial properties, particularly against Gram-positive bacteria .

- Methods and Procedures : Derivatives of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid were synthesized and their lipophilicity was measured. The in vitro antimicrobial activity was screened using standard microbiological assays .

- Results : One of the derivatives showed high bioactivity with a minimum inhibitory concentration (MIC) ranging from 1.95 to 15.62 µg/mL and a minimum bactericidal concentration (MBC)/MIC ratio of 1–4 µg/mL .

Anticancer Agents

- Application Summary : Thiadiazole derivatives have been evaluated for their efficacy against various human cancer cell lines .

- Methods and Procedures : The activity of these compounds was tested on pancreatic cancer Panc-1 cells, hepatocarcinoma Huh-7 cells, colon cancer HCT-116 cells, and gastric cancer SGC-7901 cells using cell viability assays .

- Results : The studies provided insights into the potential use of these compounds as anticancer agents, although specific quantitative data was not detailed in the summary .

Tuberculosis Treatment

- Application Summary : Certain derivatives have shown inhibitory activity against multi-drug resistant tuberculosis .

- Methods and Procedures : The inhibitory activity was measured using standard tuberculosis assays to determine the effectiveness of the compounds .

- Results : Compounds exhibited inhibitory activity with concentrations as low as 6.25 µg/mL and 1.25 µg/mL, indicating potential as starting points for new treatments .

Photovoltaics

- Application Summary : The benzo[c][1,2,5]thiadiazole motif, related to the thiadiazole structure, has been researched for use in photovoltaics .

- Methods and Procedures : The electron donor–acceptor systems were studied for their efficiency in converting light to electricity .

- Results : The research has contributed to the development of new materials for solar energy conversion, although specific efficiencies were not provided in the summary .

Organic Synthesis

- Application Summary : The compound serves as a building block in the synthesis of various organic molecules .

- Methods and Procedures : It is used in reactions that form the core structure of more complex organic compounds .

- Results : The use of this compound in organic synthesis has expanded the repertoire of available molecules for further chemical exploration .

Fluorescent Sensors

- Application Summary : Related thiadiazole structures are used in the design of fluorescent sensors .

- Methods and Procedures : These sensors operate based on the electron donor–acceptor properties of the thiadiazole moiety .

- Results : The sensors developed using these structures have applications in various fields, including environmental monitoring and diagnostics .

Antifungal Activity

- Application Summary : Thiadiazole derivatives have been studied for their antifungal properties, particularly against strains like Candida albicans .

- Methods and Procedures : The compounds were tested using standard antifungal susceptibility tests, such as broth microdilution methods .

- Results : Some derivatives exhibited potent antifungal activity, with low minimum inhibitory concentrations indicating their potential as antifungal agents .

Anti-inflammatory Agents

- Application Summary : The anti-inflammatory potential of thiadiazole derivatives has been explored due to their inhibitory effects on inflammatory mediators .

- Methods and Procedures : In vivo and in vitro assays were conducted to assess the anti-inflammatory effects of these compounds .

- Results : The studies indicated that certain derivatives could significantly reduce inflammation markers, suggesting their use as anti-inflammatory drugs .

Antiviral Agents

- Application Summary : Research has been conducted on the antiviral capabilities of thiadiazole derivatives against various viruses .

- Methods and Procedures : Viral replication assays were used to evaluate the efficacy of these compounds in inhibiting virus proliferation .

- Results : Some derivatives showed promising results in preventing the replication of certain viruses, highlighting their potential as antiviral agents .

DNA Interaction Studies

- Application Summary : Thiadiazole derivatives have been investigated for their ability to bind to DNA, which is crucial for designing new therapeutic agents .

- Methods and Procedures : UV-vis spectroscopy and other biophysical techniques were used to study the interaction of these compounds with calf thymus-DNA (CT-DNA) .

- Results : The binding studies revealed that these compounds could interact with DNA, which is significant for their potential use in drug design .

Antihypertensive Activity

- Application Summary : Some thiadiazole derivatives have been evaluated for their antihypertensive effects .

- Methods and Procedures : The blood pressure-lowering effects were assessed using standard pharmacological models .

- Results : Certain derivatives were found to have a significant impact on lowering blood pressure, making them candidates for antihypertensive medications .

Antidiabetic Activity

- Application Summary : The potential of thiadiazole derivatives in managing diabetes has been explored through their insulin-mimetic properties .

- Methods and Procedures : The antidiabetic effects were tested in diabetic animal models and through in vitro assays .

- Results : Some compounds demonstrated the ability to lower blood glucose levels, indicating their usefulness in diabetes treatment .

Selective Fluorescence Response

- Application Summary : Derivatives have been developed that show selective fluorescence responses, useful for biochemical sensing applications .

- Methods and Procedures : The fluorescence response of these compounds was tested in cell lines, such as HeLa cells, to determine their selectivity and sensitivity .

- Results : One derivative, PT10, showed a selective fluorescence response for SHP1 activity and low cytotoxicity, indicating potential for two-photon cell fluorescence imaging .

Antituberculosis Activity

- Application Summary : Some thiadiazole derivatives have shown activity against tuberculosis, which is significant given the rise of drug-resistant strains .

- Methods and Procedures : The antituberculosis activity was assessed using standard assays to measure the efficacy of the compounds against Mycobacterium tuberculosis .

- Results : The compound AB exhibited notable antituberculosis activity, suggesting its potential as a therapeutic agent .

Ketohexokinase Inhibition

- Application Summary : Thiadiazole derivatives have been investigated as inhibitors of ketohexokinase, an enzyme involved in fructose metabolism .

- Methods and Procedures : The inhibitory effect was evaluated through enzyme assays and in vitro models .

- Results : Compounds AC and AD were identified as ketohexokinase inhibitors, which could be relevant for treating disorders related to fructose metabolism .

Glucocorticoid Receptor Modulation

- Application Summary : Certain derivatives have been studied for their ability to act as glucocorticoid receptor agonists and antagonists .

- Methods and Procedures : The interaction with glucocorticoid receptors was analyzed using receptor binding assays and molecular docking studies .

- Results : The derivatives showed potential as glucocorticoid receptor agonists and antagonists, which could be significant for developing new treatments for various conditions .

Antimicrobial Agents

- Application Summary : New derivatives have been synthesized and evaluated for their potent antimicrobial properties .

- Methods and Procedures : The synthesized compounds were characterized and their antimicrobial activity was tested against various bacterial strains, including E. coli and C. albicans .

- Results : Four compounds outperformed others in terms of antimicrobial activity, highlighting their potential as effective antimicrobial agents .

CT-DNA Binding Studies

- Application Summary : The interaction of thiadiazole derivatives with CT-DNA has been studied to understand their potential as therapeutic agents .

- Methods and Procedures : UV-vis spectroscopic methods were used to investigate the mechanism of molecule interaction with CT-DNA .

- Results : The studies provided insights into how these molecules bind to DNA, which is crucial for drug design and development .

Safety And Hazards

Propriétés

IUPAC Name |

4-phenylthiadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)8-7(10-11-14-8)6-4-2-1-3-5-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZLGXDVESJWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371886 | |

| Record name | 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid | |

CAS RN |

78875-63-5 | |

| Record name | 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78875-63-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1349725.png)